molecular formula C29H30N2O6S B11645151 ethyl (2E)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11645151
M. Wt: 534.6 g/mol
InChI Key: GLAKHFYSVCXCBT-XQNSMLJCSA-N
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Description

The compound “ETHYL (2E)-2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Condensation: Combination of two molecules with the elimination of a small molecule like water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could serve as a probe to study enzyme activity or cellular processes. Its interactions with biological macromolecules may provide insights into mechanisms of action and potential therapeutic targets.

Medicine

In medicine, this compound may have potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or coatings. Its unique properties could enhance the performance of materials in various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or changes in cellular function. Detailed studies on the binding affinity, kinetics, and structural biology of these interactions are essential to understand the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolopyrimidine derivatives or molecules with similar functional groups. Examples include:

    Thiazolopyrimidine analogs: Compounds with variations in the substituents on the thiazolopyrimidine core.

    Phenyl-substituted derivatives: Molecules with different substituents on the phenyl rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity, biological activity, or physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl (2E)-2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-6-9-20-14-18(15-22(26(20)32)36-7-2)16-23-27(33)31-25(19-10-12-21(35-5)13-11-19)24(28(34)37-8-3)17(4)30-29(31)38-23/h6,10-16,25,32H,1,7-9H2,2-5H3/b23-16+

InChI Key

GLAKHFYSVCXCBT-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC

Origin of Product

United States

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